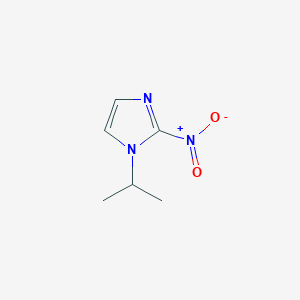

1-isopropyl-2-nitro-1H-imidazole

Overview

Description

1-isopropyl-2-nitro-1H-imidazole is a useful research compound. Its molecular formula is C6H9N3O2 and its molecular weight is 155.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

Antiparasitic Activity

1-Isopropyl-2-nitro-1H-imidazole and its derivatives have been studied for their potential as antiparasitic agents. Nitroimidazoles, including this compound, are known for their effectiveness against protozoan infections such as Chagas disease caused by Trypanosoma cruzi. Research indicates that derivatives of nitroimidazoles can enhance the antiparasitic profile through molecular hybridization strategies, which involve modifying the compound to improve efficacy against specific pathogens .

Antimicrobial Properties

The imidazole ring is a common feature in many antimicrobial agents. Studies have shown that imidazole derivatives exhibit significant antibacterial and antifungal activities. For instance, the structural modifications of imidazole compounds can lead to enhanced binding affinities with bacterial proteins, thus improving their antimicrobial effectiveness .

Anticancer Potential

Research into the anticancer properties of imidazole derivatives has revealed promising results. Compounds similar to this compound have been identified as potential inhibitors of cancer cell proliferation. The mechanism often involves the inhibition of key enzymes involved in tumor growth or the induction of apoptosis in cancer cells .

Biochemical Applications

Biodegradability Studies

The biodegradation pathways of imidazole derivatives have been investigated to understand their environmental impact. For example, studies suggest that substituted imidazoles can undergo biodegradation similar to histidine, indicating a potential for safe environmental profiles when used in various applications .

Docking Studies

Molecular docking studies have been employed to predict the interactions between this compound and various biological targets. These studies help in understanding how modifications to the imidazole ring can affect binding affinities and biological activities, providing insights into drug design .

Material Science Applications

Synthesis of Functional Materials

Due to its unique chemical structure, this compound can serve as a precursor for synthesizing functional materials. The ability to modify its structure allows researchers to create materials with specific electronic or optical properties, which can be useful in fields such as organic electronics or photonics .

Case Studies and Research Findings

Properties

Molecular Formula |

C6H9N3O2 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

2-nitro-1-propan-2-ylimidazole |

InChI |

InChI=1S/C6H9N3O2/c1-5(2)8-4-3-7-6(8)9(10)11/h3-5H,1-2H3 |

InChI Key |

ZXSMRFRGMRPZEG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=CN=C1[N+](=O)[O-] |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.